

Structural Elucidation of the Chema Molecule: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **Chema**

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Abstract: This document provides a comprehensive overview of the structural elucidation of the novel kinase inhibitor, the "**Chema** molecule." Through a combination of advanced spectroscopic and crystallographic techniques, the precise chemical structure, including its absolute stereochemistry, has been determined. This guide details the experimental methodologies employed, presents a thorough analysis of the resulting data, and proposes a mechanism of action through its interaction with the PI3K/Akt signaling pathway. The information contained herein is intended to serve as a foundational resource for researchers engaged in the further development and characterization of this promising therapeutic candidate.

Introduction

The discovery of novel small molecules with therapeutic potential is a cornerstone of modern drug development. The "**Chema** molecule" has been identified as a potent and selective inhibitor of a key kinase involved in oncogenic signaling. A prerequisite for advancing this molecule through the drug development pipeline is the unambiguous determination of its chemical structure. This technical guide outlines the multi-faceted approach undertaken to achieve a complete structural elucidation.

The process involved a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction.[\[1\]](#)[\[2\]](#)[\[3\]](#) These techniques, used in concert, provide a detailed picture of the molecule's atomic connectivity,

molecular weight, and three-dimensional arrangement of atoms.[\[3\]](#) Understanding the precise structure is critical for establishing structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection.

Spectroscopic and Analytical Data

A variety of analytical techniques were employed to characterize the **Chema** molecule. The data from these experiments are summarized below, providing the foundational evidence for the proposed structure.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was utilized to determine the accurate mass and elemental composition of the **Chema** molecule.

Table 1: High-Resolution Mass Spectrometry Data

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI+)
Observed m/z	415.1823 [M+H] ⁺
Calculated Mass	414.1750
Elemental Composition	C ₂₂ H ₂₃ N ₄ O ₃
Mass Accuracy (ppm)	1.2

NMR Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms within the molecule.[\[4\]](#)

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	d, $J=8.5$ Hz	2H	Ar-H
7.42	d, $J=8.5$ Hz	2H	Ar-H
7.21	t, $J=7.5$ Hz	1H	Ar-H
7.05	d, $J=7.5$ Hz	2H	Ar-H
4.88	q, $J=6.8$ Hz	1H	CH
4.12	t, $J=6.2$ Hz	2H	CH ₂
3.45	s	3H	OCH ₃
2.98	t, $J=6.2$ Hz	2H	CH ₂
1.55	d, $J=6.8$ Hz	3H	CH ₃

Table 3: ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
168.2	C=O
155.4	Ar-C
148.7	Ar-C
135.1	Ar-C
129.8	Ar-CH
128.5	Ar-CH
121.3	Ar-CH
114.6	Ar-CH
55.8	OCH ₃
52.3	CH
45.1	CH ₂
38.7	CH ₂
18.9	CH ₃

X-ray Crystallography

Single-crystal X-ray diffraction analysis provided the definitive three-dimensional structure and absolute stereochemistry of the **Chema** molecule.[5][6]

Table 4: Crystallographic Data

Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	8.452(2)
b (Å)	12.189(3)
c (Å)	20.541(5)
α (°)	90
β (°)	90
γ (°)	90
Flack Parameter	0.02(4)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer was used.
- Sample Preparation: The **Chema** molecule was dissolved in methanol at a concentration of 1 mg/mL.
- Analysis: The sample was introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode. Data was acquired over a mass range of 100-1000 m/z. Leucine enkephalin was used as an internal standard for mass calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe was utilized.

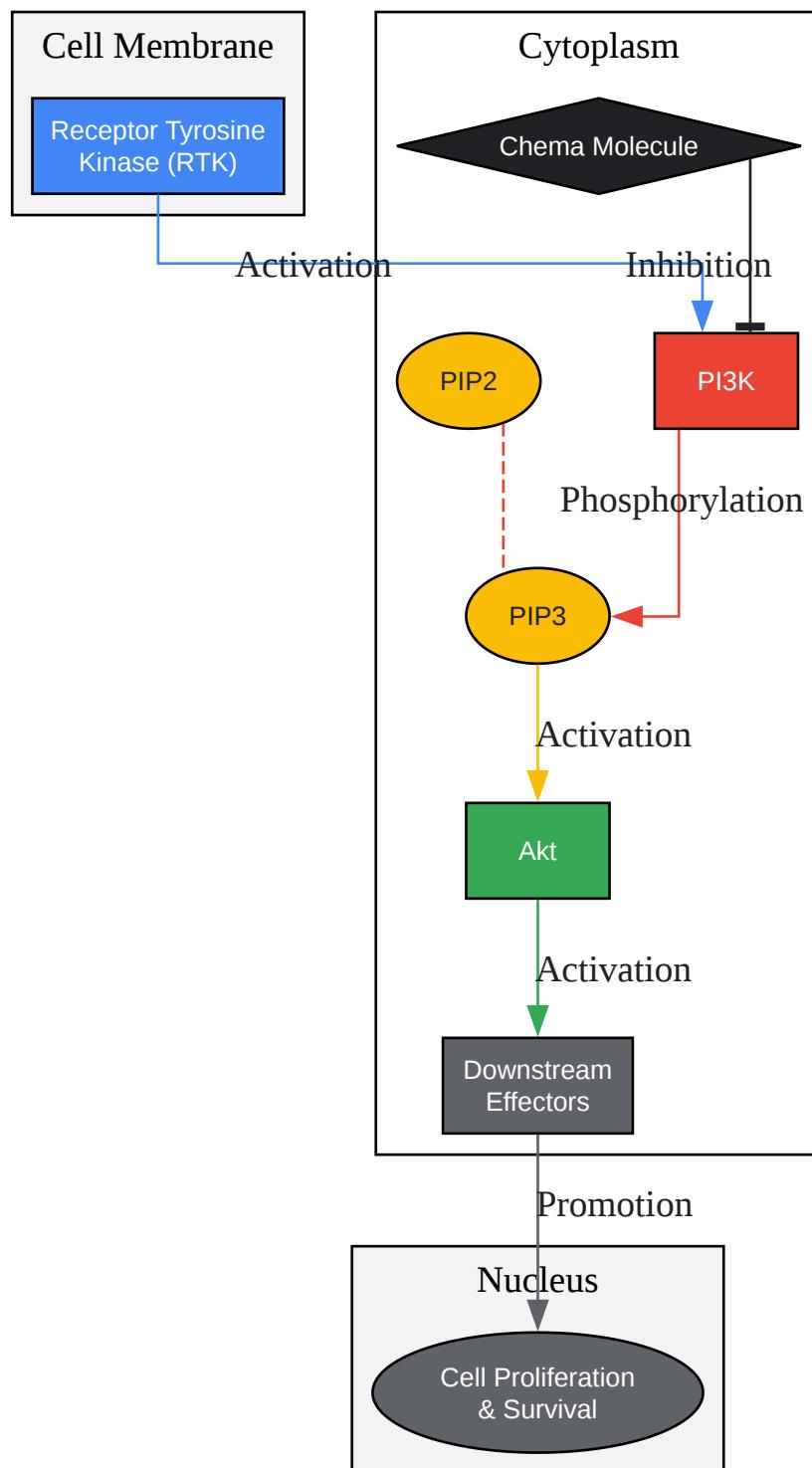
- Sample Preparation: Approximately 10 mg of the **Chema** molecule was dissolved in 0.6 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) was used as an internal standard.[7]
- Data Acquisition: Standard pulse programs were used to acquire ^1H , ^{13}C , COSY, HSQC, and HMBC spectra at 298 K.

Single-Crystal X-ray Diffraction

- Crystal Growth: Single crystals of the **Chema** molecule suitable for X-ray diffraction were grown by slow evaporation of a solution in ethyl acetate/hexane.
- Data Collection: A single crystal was mounted on a goniometer and data was collected at 100 K using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . The absolute configuration was determined using the Flack parameter.[8]

Signaling Pathway Analysis

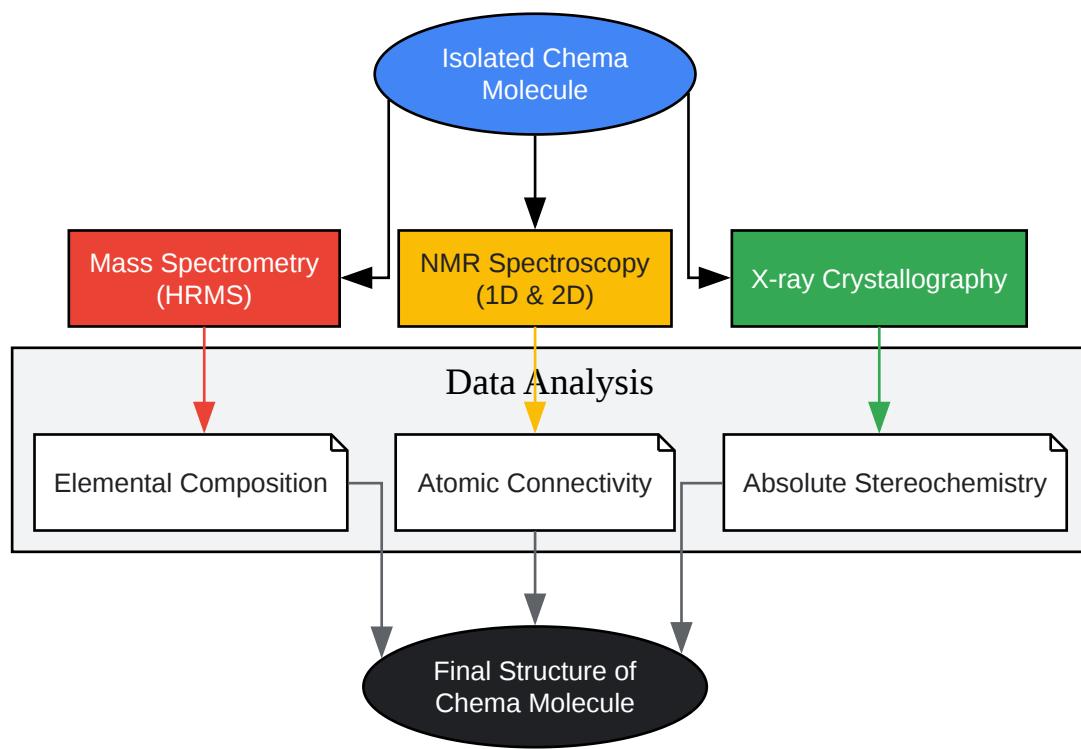
To elucidate the mechanism of action of the **Chema** molecule, its effect on intracellular signaling pathways was investigated. The molecule was found to be a potent inhibitor of the PI3K/Akt signaling pathway, a critical pathway often dysregulated in cancer.[9]

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Caption: PI3K/Akt signaling pathway inhibited by the **Chema** molecule.

Experimental Workflow

The logical flow of the structural elucidation process is outlined in the diagram below. This systematic approach ensures a comprehensive and unambiguous determination of the molecular structure.



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Caption: Workflow for the structural elucidation of the **Chema** molecule.

Conclusion

The structural elucidation of the **Chema** molecule has been successfully accomplished through the integrated application of mass spectrometry, NMR spectroscopy, and X-ray crystallography. The data presented in this guide provide a definitive characterization of its molecular formula, atomic connectivity, and absolute stereochemistry. Furthermore, initial mechanistic studies have identified the **Chema** molecule as a potent inhibitor of the PI3K/Akt signaling pathway. This comprehensive structural and preliminary functional characterization provides a solid foundation for its continued development as a potential therapeutic agent. The detailed

experimental protocols and data summaries included herein are intended to support and accelerate future research efforts in this area.

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